molecular formula C15H24N2O17P2 B1253718 [[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Cat. No. B1253718
M. Wt: 566.3 g/mol
InChI Key: HSCJRCZFDFQWRP-ARRVFOGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A key intermediate in carbohydrate metabolism. Serves as a precursor of glycogen, can be metabolized into UDPgalactose and UDPglucuronic acid which can then be incorporated into polysaccharides as galactose and glucuronic acid. Also serves as a precursor of sucrose lipopolysaccharides, and glycosphingolipids.

Scientific Research Applications

Design and Synthesis of Novel Dinucleotide Analogs

Valiyev et al. (2010) explored the synthesis of dinucleotide analogs using novel strategies, which could be relevant to understanding the synthesis and potential applications of the compound . The use of different coupling reagents demonstrated superiority in synthesizing complex nucleotide derivatives, which may have implications for drug development and biochemical research (Valiyev, Abbasov, Liu, & Tsai, 2010).

Solubility Studies of Bioactive Compounds

Zhang et al. (2012) conducted solubility studies of various bioactive compounds in ethanol–water solutions, providing essential data for the formulation and delivery of such compounds in biomedical applications. Understanding the solubility of complex molecules can aid in the development of more effective pharmaceutical formulations (Zhang, Gong, Wang, & Qu, 2012).

Interaction of Synthesized Uridine Products with Plasma Proteins

Dubey et al. (2020) studied the interaction between synthesized uridine derivatives and human serum albumin, which is crucial for understanding the transport and distribution of such compounds in the body. These findings can inform the design of nucleotide-based drugs and their delivery mechanisms (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).

Computational Studies on Molecular Properties

Muthusamy and Krishnasamy (2016) performed a computational study to understand the role of specific compounds in regulating blood glucose levels, demonstrating the power of computational methods in predicting the biological activities of complex molecules. Such studies are vital for the early-stage development of therapeutics (Muthusamy & Krishnasamy, 2016).

properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

IUPAC Name

[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6+,8+,9-,10?,11+,12-,13+,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-ARRVFOGCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

synonyms

Diphosphate Glucose, Uridine
Diphosphoglucose, Uridine
Glucose, UDP
Glucose, Uridine Diphosphate
UDP Glucose
UDPG
Uridine Diphosphate Glucose
Uridine Diphosphoglucose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Reactant of Route 2
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Reactant of Route 3
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Reactant of Route 4
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Reactant of Route 5
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Reactant of Route 6
[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

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